molecular formula C11H17BrN2 B14793004 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole

5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole

Cat. No.: B14793004
M. Wt: 257.17 g/mol
InChI Key: GRPYGJWJGKSMDZ-UHFFFAOYSA-N
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Description

5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a cyclohexyl group in its structure makes it a unique and interesting compound for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. One common method includes the reaction of 4-cyclohexyl-3,5-dimethyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclohexyl group contribute to its binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid
  • 4-Halogeno-3,5-dimethyl-1H-pyrazole-1-carbodithioates
  • 3,5-Dimethyl-1-phenyl-1H-pyrazole

Uniqueness

5-Bromo-4-cyclohexyl-1,3-dimethyl-pyrazole is unique due to the presence of both a bromine atom and a cyclohexyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

5-bromo-4-cyclohexyl-1,3-dimethylpyrazole

InChI

InChI=1S/C11H17BrN2/c1-8-10(11(12)14(2)13-8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3

InChI Key

GRPYGJWJGKSMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2CCCCC2)Br)C

Origin of Product

United States

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